molecular formula C10H14N2O B12897276 (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole

Cat. No.: B12897276
M. Wt: 178.23 g/mol
InChI Key: YPOYUJMQUTVOQV-KTAJNNJTSA-N
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Description

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a synthetic organic compound that features a unique isoxazole ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the reaction of pyrrolidine with an appropriate isoxazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: A stereoisomer with different spatial arrangement.

    5-(3-(Pyrrolidin-2-yl)propyl)isoxazole: A compound with a similar structure but lacking the double bond.

    5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole: A compound with a triple bond instead of a double bond.

Uniqueness

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific stereochemistry and the presence of both the isoxazole ring and the pyrrolidine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-[(Z)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole

InChI

InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1-

InChI Key

YPOYUJMQUTVOQV-KTAJNNJTSA-N

Isomeric SMILES

C1CC(NC1)C/C=C\C2=CC=NO2

Canonical SMILES

C1CC(NC1)CC=CC2=CC=NO2

Origin of Product

United States

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